An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and Its Derivatives
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and its derivatives are versatile building blocks in modern medicinal chemistry and drug discovery. The presence of a boronic acid pinacol ester on the pyridine ring makes these compounds key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the parent compound and its prominent N-substituted derivatives, with a focus on their role in the development of novel therapeutics. While a specific CAS number for the unsubstituted parent picolinamide is not commonly cited, its N-alkylated derivatives are well-characterized and commercially available.
Core Compounds and Physicochemical Data
The utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is often realized through its N-substituted derivatives, which offer modified solubility, reactivity, and biological activity. Below is a summary of the key quantitative data for two of the most common derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Water Solubility |
| N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 945863-21-8[1] | C13H19BN2O3 | 262.12 | Solid | Slightly soluble[1] |
| N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 911227-46-8[2] | C16H25BN2O3 | 304.19 | Not specified in results | Not specified in results |
Synthesis and Experimental Protocols
The synthesis of these picolinamide derivatives typically involves a two-step process: the formation of the picolinamide followed by the introduction of the boronic acid pinacol ester.
General Synthesis Workflow
Caption: General synthetic workflow for N-substituted picolinamide boronic esters.
Experimental Protocol: Synthesis of N-Substituted Picolinamides
The synthesis of N-substituted picolinamides can be achieved through the coupling of a picolinic acid derivative with an appropriate amine using a suitable coupling agent.
Materials:
-
Substituted picolinic acid (e.g., 5-bromopicolinic acid)
-
Amine (e.g., methylamine, diethylamine)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the substituted picolinic acid in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted picolinamide.
Experimental Protocol: Palladium-Catalyzed Borylation
The boronic acid pinacol ester can be introduced onto the pyridine ring via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Halogenated N-substituted picolinamide (e.g., 5-bromo-N-methylpicolinamide)
-
Bis(pinacolato)diboron
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Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane, DMSO)
Procedure:
-
To a reaction vessel, add the halogenated N-substituted picolinamide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add the anhydrous solvent.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Cool the reaction to room temperature and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography to yield the final product.
Applications in Drug Discovery
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide derivatives are valuable intermediates for the synthesis of biologically active molecules, particularly in the context of neurological disorders and oncology.
Suzuki-Miyaura Cross-Coupling
The primary application of these compounds is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is widely used to synthesize complex molecules from readily available starting materials.
General Suzuki-Miyaura Reaction Workflow:
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Modulation of Metabotropic Glutamate Receptor 5 (mGlu5)
Picolinamide-based structures have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.[4]
mGlu5 Signaling Pathway and Allosteric Modulation:
The canonical signaling pathway for mGlu5 involves its activation by the neurotransmitter glutamate, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4]
Caption: Simplified mGlu5 signaling pathway and its negative allosteric modulation.
Picolinamide-based NAMs bind to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a decrease in the receptor's response to glutamate. This modulation of the mGlu5 signaling pathway is a promising therapeutic strategy for conditions such as anxiety, depression, and certain neurodegenerative diseases.[3]
Conclusion
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and its N-substituted derivatives are indispensable tools in contemporary drug discovery. Their utility as versatile building blocks in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular architectures. Furthermore, the identification of picolinamide-containing molecules as allosteric modulators of key receptors like mGlu5 highlights their importance in the development of novel therapeutics for a range of challenging diseases. This guide provides a foundational understanding for researchers to leverage the potential of these valuable chemical entities in their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
